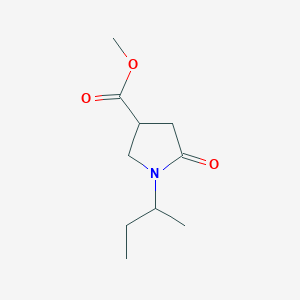
Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
“Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1363166-32-8 . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H17NO3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.25 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current data .Wissenschaftliche Forschungsanwendungen
DNA Methylation Inhibitors
Research into DNA methylation inhibitors, such as those based on nucleoside analogs, demonstrates the importance of methyl groups in regulating gene expression and the potential for targeting epigenetic modifications in cancer treatment. These inhibitors aim to restore suppressor gene expression and exert antitumor effects by inhibiting hypermethylation (Goffin & Eisenhauer, 2002).
Ionic Liquids and Solvent Properties
Studies on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, focus on their solvent properties and interactions with various solutes, including organic compounds and water. These findings are relevant for separation processes and chemical synthesis, highlighting the role of methyl and butyl groups in modulating solvent characteristics (Domańska, Wlazło, & Karpińska, 2016).
Stereochemistry and Pharmacology
Research into the stereochemistry of compounds like phenylpiracetam and its derivatives, including those with methyl groups, underscores the significance of stereochemistry in determining the biological activity and pharmacological profile of compounds. Such studies are crucial for drug design and understanding the interaction of compounds with biological targets (Veinberg et al., 2015).
Biopolymer Modification
Investigations into the chemical modification of biopolymers, such as xylan, involve the introduction of methyl groups to create ethers and esters with specific properties. This research is relevant for developing new materials with applications in drug delivery and other fields (Petzold-Welcke et al., 2014).
Safety and Hazards
The safety data sheet (SDS) of “Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate” provides information on its hazards. It recommends wearing personal protective equipment/face protection and ensuring adequate ventilation. It also advises against getting the substance in eyes, on skin, or on clothing, and against ingestion and inhalation .
Eigenschaften
IUPAC Name |
methyl 1-butan-2-yl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-7(2)11-6-8(5-9(11)12)10(13)14-3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYBWNDNXZMBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155844 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1-methylpropyl)-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363166-32-8 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1-methylpropyl)-5-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(1-methylpropyl)-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)
![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)




![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)
